(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound that features two isoxazole rings and a piperazine moiety. Isoxazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole rings. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step often involves coupling the two isoxazole rings with the piperazine unit under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the isoxazole rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activity profile make it a promising candidate for the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its versatility and reactivity make it a valuable tool in various industrial applications.
Mechanism of Action
The mechanism of action of (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 5-Methylisoxazole
- 5-Phenylisoxazole
- Piperazine derivatives
Uniqueness
What sets (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone apart from these similar compounds is its unique combination of two isoxazole rings and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features, including a piperazine ring and isoxazole moieties, suggest a variety of pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O with a molecular weight of approximately 352.4 g/mol. The structure features a piperazine ring attached to two isoxazole groups, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H20N4O |
Molecular Weight | 352.4 g/mol |
CAS Number | 2034336-26-8 |
Pharmacological Effects
Research indicates that compounds with similar structural characteristics often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that isoxazole derivatives can possess significant antimicrobial properties. For instance, derivatives related to this compound have been tested against various bacterial strains, demonstrating moderate to good activity levels .
- Anticancer Activity : Some piperazine derivatives have been reported to inhibit cancer cell growth by targeting specific pathways involved in cell proliferation and survival. The potential for this compound to act on cancerous cells warrants further investigation .
- Neuropharmacological Effects : Compounds containing piperazine rings are often explored for their neuropharmacological properties, including potential antidepressant effects .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various biological targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of neurotransmitter receptors which could impact mood and cognitive functions.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of similar compounds:
-
Antimicrobial Screening : A series of compounds related to piperazine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the isoxazole structure significantly influenced the antibacterial efficacy .
Compound Name Activity Level (5-Methylisoxazole derivative) Moderate (Piperazine derivative) Good - Anticancer Activity : In vitro studies demonstrated that certain derivatives inhibited the growth of human cancer cell lines, suggesting a potential role in cancer therapy .
- Neuropharmacological Studies : Research highlighted the potential antidepressant effects of structurally similar compounds, indicating that this class of molecules could be beneficial in treating mood disorders .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperazine Intermediate : The reaction begins with piperazine being treated with (5-methylisoxazol-4-yl)methyl chloride under basic conditions.
- Coupling Reaction : The intermediate is then coupled with a phenyl isoxazole derivative using coupling agents like triethylamine to yield the final product.
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-14-16(12-20-25-14)13-22-7-9-23(10-8-22)19(24)17-11-18(26-21-17)15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFXQMNKFRQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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